4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide
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Overview
Description
“4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide” is a chemical compound with the molecular weight of 205.17 . It is a novel HIV-1 integrase strand transfer inhibitor .
Synthesis Analysis
The synthesis of “4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide” involves the conversion of N-1 substituted 4-Quinolone 3-Carboxylate to its corresponding carbamates . A green and efficient synthetic methodology has been adopted for the synthesis of highly pure N-1 substituted 4-Quinolone-3-Carboxamides with excellent yields .Molecular Structure Analysis
The Inchi Code of “4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide” is 1S/C10H7NO4/c12-8-5-3-1-2-4-6 (5)9 (13)11-7 (8)10 (14)15/h1-4,12H, (H,11,13) (H,14,15) .Chemical Reactions Analysis
The compound participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components . The new four-component containing 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, aldehyde derivatives, amine derivatives and isocyanides process leads readily and efficiently to heterocyclic enamines .Physical And Chemical Properties Analysis
The compound has a molecular weight of 205.17 . It should be stored at a temperature between 28 C .Scientific Research Applications
- Application : Researchers have explored its use in Ugi-type multicomponent condensation reactions through a Smiles rearrangement, replacing acid components. This strategy leads to the efficient synthesis of heterocyclic enamines, which are valuable scaffolds for new biologically active structures .
- Application : The compound has been investigated as a potential BACE1 inhibitor, aiming to modulate amyloid-beta production and potentially mitigate Alzheimer’s pathology .
- Application : Newly synthesized complexes based on the compound exhibited higher in vitro insulin-mimetic activities than ZnSO4, suggesting their potential as hypoglycemic agents .
- Application : Synthesized 4-hydroxy-2-quinolone analogs have been screened for antifungal activity against Aspergillus flavus and antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Application : Researchers have explored the compound and its derivatives for drug development, focusing on their unique properties and potential therapeutic applications .
Heterocyclic Enols and Ugi-Type Multicomponent Condensation
BACE1 Inhibition and Alzheimer’s Disease
Insulin-Mimetic Activity and Hypoglycemic Agents
Antimicrobial and Antifungal Properties
Drug Research and Development
Green Chemistry and Atom Economy
Future Directions
properties
IUPAC Name |
4-hydroxy-1-oxo-2H-isoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c11-9(14)7-8(13)5-3-1-2-4-6(5)10(15)12-7/h1-4,13H,(H2,11,14)(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXVQOAFBNLVDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(NC2=O)C(=O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide |
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